N-(2-Hydroxy-1-phenylbutyl)benzamide
Description
Properties
CAS No. |
88122-93-4 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-hydroxy-1-phenylbutyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-2-15(19)16(13-9-5-3-6-10-13)18-17(20)14-11-7-4-8-12-14/h3-12,15-16,19H,2H2,1H3,(H,18,20) |
InChI Key |
MXUHRXJKNMBHKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related benzamide derivatives, highlighting key differences in substituents, synthesis, and biological activities:
Structural and Functional Insights
Substituent Effects on Reactivity: The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables chelation-assisted catalysis, a feature absent in compounds lacking hydroxyl or methyl groups (e.g., simple benzamides in ). Phenylbutyl vs.
Biological Activity Trends :
- Anticancer Activity : Ethoxy and pentadecyl substituents () correlate with HAT modulation, while chlorophenyl groups () enhance antimicrobial activity. The target compound’s hydroxy-phenylbutyl chain may balance hydrophobicity and hydrogen bonding for dual functionality.
- Anti-Inflammatory Activity : Benzimidazole-substituted benzamides () show reduced gastric toxicity compared to NSAIDs, suggesting that bulky substituents (e.g., phenylbutyl) might further optimize safety profiles.
Synthetic Methodologies: Conventional vs.
Q & A
Q. What are the optimal synthetic routes for N-(2-Hydroxy-1-phenylbutyl)benzamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Acylation : Reacting 2-hydroxy-1-phenylbutylamine with benzoyl chloride in the presence of pyridine under reflux conditions (4–6 hours) to form the benzamide backbone .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity (>95% by HPLC).
Characterization : Confirm structure via - and -NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) .
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of the benzoyl chloride intermediate.
- Monitor reaction progress via TLC (R ~0.3 in 1:3 ethyl acetate/hexane).
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystallization : Grow crystals via slow evaporation of a saturated acetone solution.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : Employ SHELXL for structure solution and refinement, with R < 0.05 for high accuracy .
Q. Structural Insights :
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC determination. Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK-293) .
- Enzyme Inhibition : HDAC inhibition assays (fluorometric or ELISA-based) to evaluate epigenetic modulation potential, comparing IC values to reference inhibitors like MS-275 .
Q. Data Interpretation :
- Use GraphPad Prism for dose-response curve fitting.
- Validate cytotoxicity via Annexin V/PI staining for apoptosis detection.
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HDACs, PARP-1). Prioritize derivatives with improved binding energy (ΔG < −8 kcal/mol) .
QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity .
ADMET Prediction : Employ SwissADME or pkCSM to optimize pharmacokinetics (e.g., logP < 3, TPSA < 140 Å) .
Q. Case Study :
Q. How to resolve contradictions between crystallographic data and computational structural predictions?
Methodological Answer:
Validation Metrics : Compare computed (DFT-optimized) and experimental bond lengths/angles (RMSD < 0.02 Å for reliability).
Conformational Analysis : Perform molecular dynamics (MD) simulations (NAMD/GROMACS) to assess flexibility of the hydroxybutyl chain, which may adopt multiple conformers in solution vs. rigid crystal packing .
Electron Density Maps : Use WinGX to analyze residual density peaks (>0.3 eÅ) and identify disordered regions .
Q. Example :
Q. What strategies address low reproducibility in biological assays for this compound?
Methodological Answer:
Batch Standardization :
- Ensure consistent synthetic batches via QC protocols (e.g., ≤2% impurity by HPLC).
- Use lyophilization for stable storage (−80°C, argon atmosphere).
Assay Optimization :
Q. Troubleshooting :
- If IC varies >10% between replicates, check compound solubility (use DMSO ≤0.1% v/v) and cell passage number (<20).
Q. How to investigate structure-activity relationships (SAR) for derivatives targeting epigenetic enzymes?
Methodological Answer:
Analog Synthesis :
- Modify the hydroxybutyl chain (e.g., alkylation, cyclization) and benzamide substituents (e.g., halogens, methoxy groups) .
Biological Profiling :
- Test enzyme inhibition (HDACs, SIRT1) and cellular effects (histone acetylation via Western blot).
SAR Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
